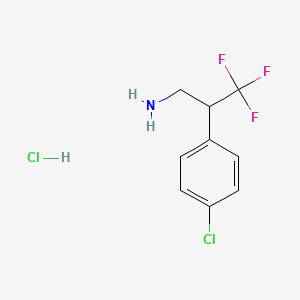

2-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group and a trifluoropropylamine moiety, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with trifluoroacetaldehyde followed by reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. Its trifluoromethyl group enhances its pharmacological profile by increasing lipophilicity and metabolic stability. Research indicates that similar compounds have exhibited activity against various diseases, including cancer and neurological disorders.

Case Study : A study on related trifluoromethylated amines demonstrated their efficacy as inhibitors of specific enzymes involved in cancer progression. The structural similarity suggests that 2-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride could exhibit similar properties.

Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it valuable for producing more complex molecules.

Synthesis Example : The synthesis of this compound typically involves multiple steps, including the introduction of the trifluoromethyl group through specialized reagents. This synthetic route requires careful control of reaction conditions to optimize yield and purity.

Material Science

In material science, compounds with trifluoromethyl groups are known for their unique properties, including enhanced thermal stability and chemical resistance. This makes them suitable for applications in coatings and polymers.

Research Insight : Studies have shown that incorporating trifluoromethylated compounds into polymer matrices can significantly improve their mechanical properties and resistance to solvents.

The safety data for this compound indicates it may cause skin and eye irritation upon contact. Proper handling procedures are essential when working with this compound in laboratory settings.

Safety Measures :

- Use personal protective equipment (PPE).

- Ensure adequate ventilation.

- Follow standard protocols for hazardous materials.

Mecanismo De Acción

The mechanism of action of 2-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine

- 4-Chlorophenyl-3,3,3-trifluoropropan-1-amine

- 2-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine acetate

Uniqueness

2-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride is unique due to its specific combination of a chlorophenyl group and a trifluoropropylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

2-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride, with a CAS number of 1803597-68-3, is a compound of interest due to its unique trifluoromethyl group and potential biological applications. This article explores its biological activity, including pharmacological effects, toxicity, and potential therapeutic uses.

- Molecular Formula : C9H10ClF3N

- Molecular Weight : 260.08 g/mol

- IUPAC Name : 2-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine; hydrochloride

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, primarily due to its structural properties. The trifluoromethyl group enhances its electrophilicity, potentially increasing reactivity with biological targets.

Pharmacological Effects

- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures may influence neurotransmitter systems associated with mood regulation. For instance, the presence of the chlorophenyl group can enhance serotonin reuptake inhibition.

- Anticancer Potential : There is emerging evidence that compounds in this class may exhibit activity against certain cancer cell lines. The mechanism is hypothesized to involve inhibition of key signaling pathways involved in cell proliferation and survival.

Toxicity Profile

The safety data for this compound indicates:

- Skin Irritation : Classified as a skin irritant (Category 2) .

- Eye Irritation : Causes serious eye irritation (Category 2A) .

- Respiratory Effects : May cause respiratory irritation upon inhalation .

Case Study 1: Antidepressant Properties

A study evaluated the pharmacological profile of similar compounds and found that they exhibited significant serotonin transporter inhibition. This suggests potential antidepressant effects, warranting further investigation into this compound's efficacy in mood disorders.

Case Study 2: Anticancer Activity

Research on structurally related compounds demonstrated cytotoxic effects on various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 15 |

| Compound B | HeLa (Cervical Cancer) | 20 |

| This compound | TBD | TBD |

Further studies are necessary to determine the specific IC50 values for this compound against different tumor types.

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-3,3,3-trifluoropropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF3N.ClH/c10-7-3-1-6(2-4-7)8(5-14)9(11,12)13;/h1-4,8H,5,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUONQVNIAGOPNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)C(F)(F)F)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.